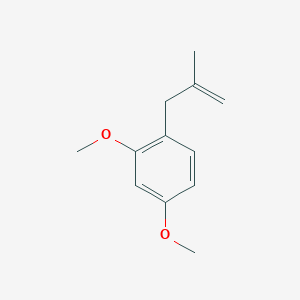

3-(2,4-Dimethoxyphenyl)-2-methyl-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-1-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)7-10-5-6-11(13-3)8-12(10)14-4/h5-6,8H,1,7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQDXMREHCOLOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501244937 | |

| Record name | 2,4-Dimethoxy-1-(2-methyl-2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-11-5 | |

| Record name | 2,4-Dimethoxy-1-(2-methyl-2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxy-1-(2-methyl-2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Aromatic Alkene Chemistry

Aromatic alkenes, also known as alkenylarenes, are a class of organic compounds that feature a carbon-carbon double bond directly or indirectly connected to an aromatic ring. This structural motif is common in naturally occurring compounds and serves as a versatile building block in synthetic chemistry. The interplay between the electron-rich aromatic system and the reactive double bond governs the chemical behavior of these molecules, making them key intermediates in a variety of chemical transformations.

The reactivity of aromatic alkenes is diverse. The double bond can participate in addition reactions, cycloadditions, and polymerizations, while the aromatic ring can undergo electrophilic substitution. The specific nature of the aromatic ring and the substituents on both the ring and the alkene chain significantly influence the compound's reactivity and potential applications.

Significance of Dimethoxyphenyl Moieties in Contemporary Organic Synthesis

The dimethoxyphenyl group is a recurring structural feature in a vast array of biologically active molecules and functional materials. The presence and position of the methoxy (B1213986) groups (-OCH3) on the phenyl ring profoundly impact the electronic properties of the molecule. Methoxy groups are strong electron-donating groups through resonance, which activates the aromatic ring towards electrophilic substitution and influences the reactivity of adjacent functional groups.

In the context of organic synthesis, dimethoxyphenyl moieties are often incorporated to enhance the biological activity of a molecule, improve its pharmacokinetic properties, or to direct the stereochemical outcome of a reaction. For instance, molecules containing this moiety have attracted significant attention from medicinal chemistry researchers due to their potential anti-inflammatory, antioxidant, anticancer, fungicidal, and neuroprotective activities. researchgate.net The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the binding affinity and selectivity of a drug candidate to its biological target.

Advanced Spectroscopic and Structural Characterization of 3 2,4 Dimethoxyphenyl 2 Methyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis for Proton Environments

No experimental data is currently available.

¹³C NMR Spectral Analysis for Carbon Framework

No experimental data is currently available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

No experimental data is currently available.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments for Functional Groups

No experimental data is currently available.

Conformational Analysis via Vibrational Signatures

No experimental data is currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in probing the electronic transitions within a molecule. For 3-(2,4-Dimethoxyphenyl)-2-methyl-1-propene, the analysis focuses on the interaction between the substituted aromatic ring and the adjacent double bond.

Conjugation Effects on Absorption Maxima

Conjugation, the presence of alternating single and multiple bonds, plays a critical role in determining the position of the UV-Vis absorption maxima (λmax). libretexts.org In this compound, the π-system of the benzene (B151609) ring is in conjugation with the double bond of the 2-methyl-1-propene side chain. This extended conjugation further narrows the HOMO-LUMO energy gap. libretexts.org

As the extent of a conjugated system increases, the λmax tends to shift to longer wavelengths. libretexts.orgshimadzu.com For instance, comparing 1-butene (B85601) (λmax = 176 nm) with 1,3-butadiene (B125203) (λmax = 217 nm) demonstrates a clear bathochromic shift due to increased conjugation. libretexts.org Each additional conjugated double bond can increase the absorption maximum by about 30 nm. libretexts.org The substitution of electron-donating groups like methoxy (B1213986) groups on the phenyl ring further enhances this effect. nih.gov Polystyrene, which contains pendant phenyl groups, shows an absorption band around 290 nm due to interactions between these groups. uconn.edu Therefore, the combination of the auxochromic methoxy groups and the extended conjugation in this compound is expected to result in a significant bathochromic shift compared to benzene.

| Compound | Key Structural Features | Expected λmax (nm) | Transition Type |

|---|---|---|---|

| Benzene | Aromatic Ring | ~254 | π→π |

| Styrene | Conjugated Phenyl and Vinyl Group | ~245 | π→π |

| This compound | Conjugated System with Auxochromes | ~270-290 | π→π* |

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features based on fragmentation patterns. libretexts.org

Fragmentation Pathways and Structural Insights

In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·), which can then undergo fragmentation. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure. For this compound (Molecular Weight: 192.25 g/mol ), several key fragmentation pathways can be predicted.

Aromatic compounds typically show a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org Common fragmentation patterns for ethers involve the cleavage of the C-O bond. The fragmentation of the molecular ion of this compound would likely involve:

Benzylic Cleavage: The bond between the aromatic ring and the propenyl side chain is a likely site for cleavage. This would result in the formation of a stable benzylic cation. Loss of the C₄H₇ radical (isobutenyl) would yield a highly stable 2,4-dimethoxybenzyl cation at m/z 151.

Loss of a Methyl Group: Cleavage of a methyl radical (·CH₃, mass 15) from one of the methoxy groups is a common pathway for methoxy-substituted aromatic compounds. This would produce an ion at m/z 177 (192 - 15).

Loss of a Methoxy Group: The loss of a methoxy radical (·OCH₃, mass 31) can also occur, leading to a fragment ion at m/z 161 (192 - 31).

Rearrangements: McLafferty rearrangements are possible if the side chain geometry allows for a six-membered ring transition state, though this is less likely for this specific structure.

The relative abundance of these fragment ions provides a fingerprint for the molecule, with the most stable ions typically producing the most intense peaks (the base peak). libretexts.org The peak at m/z 41, corresponding to the allyl cation [C₃H₅]⁺, is a common fragment in the mass spectra of alkenes like propene and could also be observed. docbrown.info

| m/z Value | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 192 | [C₁₂H₁₆O₂]⁺· | Molecular Ion (M⁺·) |

| 177 | [C₁₁H₁₃O₂]⁺ | Loss of ·CH₃ from a methoxy group |

| 151 | [C₉H₁₁O₂]⁺ | Benzylic cleavage, loss of ·C₄H₇ |

| 121 | [C₇H₅O₂]⁺ | Further fragmentation, e.g., loss of CH₂O from m/z 151 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. researchgate.netresearchgate.net While low-resolution MS might identify a molecular ion at m/z 192, HRMS can distinguish this compound (C₁₂H₁₆O₂) from other isomers or compounds with the same nominal mass but different elemental compositions.

The calculated exact mass for the molecular ion [M]⁺· of C₁₂H₁₆O₂ is 192.11503. An experimental HRMS measurement yielding a value extremely close to this would confirm the elemental composition, providing a high degree of confidence in the compound's identity. acs.org HRMS is a powerful tool for differentiating between constitutional isomers, which cannot be distinguished by mass alone. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, torsion angles, and intermolecular interactions that stabilize the crystal lattice. mdpi.comnih.gov

As of this writing, a single-crystal XRD structure for this compound has not been reported in publicly accessible databases. The compound is likely an oil or a low-melting solid, making the growth of single crystals suitable for XRD analysis challenging.

However, analysis of related structures provides insight into the expected solid-state conformation. For example, the crystal structure of a related chalcone (B49325), (E)-3-(2,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one, shows that the 2,4-dimethoxyphenyl group is essentially planar. nih.govresearchgate.net In this related molecule, the methoxy groups are nearly coplanar with the benzene ring, with C-C-O-C torsion angles of 1.6(2)° and -177.1(1)°. nih.govresearchgate.net

If a crystal structure for this compound were obtained, it would reveal:

Conformation: The precise dihedral angle between the plane of the phenyl ring and the plane of the C=C double bond.

Bond Parameters: Exact lengths and angles for all bonds, confirming the effects of conjugation and substitution.

Intermolecular Interactions: The presence of any weak interactions, such as C-H···π or π-π stacking, which would dictate how the molecules pack in the crystal. nih.gov

| Compound Name |

|---|

| This compound |

| Benzene |

| 1-Butene |

| 1,3-Butadiene |

| Polystyrene |

| Propene |

| (E)-3-(2,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one |

| Styrene |

Crystal Structure Determination and Unit Cell Parameters

The determination of the crystal structure for this compound through single-crystal X-ray diffraction would provide precise measurements of its unit cell parameters. This experimental analysis is fundamental to understanding the solid-state arrangement of the molecule. However, specific crystallographic data for this compound are not available in the reviewed literature.

A typical analysis would yield the parameters listed in the table below, defining the size and shape of the unit cell, which is the smallest repeating unit of the crystal lattice.

Table 1: Unit Cell Parameters for this compound (Note: Data is not available in published literature. The table below indicates the parameters that would be determined from experimental analysis.)

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

Intermolecular Interactions in Crystalline Networks

While specific crystallographic data for this compound is not available, an analysis of its molecular structure allows for a qualitative prediction of the intermolecular interactions that would govern its crystalline network. The primary forces expected to be at play are van der Waals forces, specifically London dispersion forces and dipole-dipole interactions.

Additionally, the presence of two methoxy groups (-OCH₃) introduces some polarity to the molecule. The carbon-oxygen bonds are polar, which could lead to weak dipole-dipole interactions between adjacent molecules in the crystal lattice. However, these are generally weaker than the cumulative London dispersion forces in a molecule of this size.

Table 2: Predicted Intermolecular Interactions for this compound

| Interaction Type | Presence | Description |

|---|---|---|

| London Dispersion Forces | Expected | Primary interaction due to the large nonpolar surface area of the molecule. |

| Dipole-Dipole Interactions | Expected (Weak) | Arising from the polar C-O bonds in the two methoxy groups. |

| Hydrogen Bonding | Not Expected | The molecule lacks hydrogen atoms bonded to highly electronegative atoms (O, N, F). |

Theoretical and Computational Chemistry of 3 2,4 Dimethoxyphenyl 2 Methyl 1 Propene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are instrumental in modern chemistry for investigating molecular properties. Among the most prevalent methods is Density Functional Theory (DFT), which calculates the electronic structure of atoms and molecules based on the electron density. nih.gov DFT offers a balance between accuracy and computational cost, making it a powerful tool for studying complex molecules like 3-(2,4-Dimethoxyphenyl)-2-methyl-1-propene. niscpr.res.in These calculations can predict geometries, energies, and various electronic properties that are crucial for understanding the molecule's behavior. dntb.gov.uanih.gov

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. iiit.ac.in For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles. The process systematically adjusts the atomic coordinates to minimize the forces acting on each atom, resulting in a stable three-dimensional structure.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table is for illustrative purposes to show the type of data obtained from geometry optimization.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 (Phenyl) | 1.39 Å |

| Bond Length | C(Aryl)-C(Propene) | 1.51 Å |

| Bond Length | C=C (Propene) | 1.34 Å |

| Bond Angle | C(Aryl)-C(Propene)-C(Methyl) | 121° |

| Dihedral Angle | C(Phenyl)-C(Aryl)-C(Propene)-C | 45° |

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformational isomers or conformers. These conformers represent local minima on the molecule's potential energy surface. By systematically rotating key dihedral angles and performing energy calculations, a detailed energetic landscape can be mapped out.

This landscape reveals the relative energies of different conformers and the energy barriers that separate them. The global minimum on this surface corresponds to the most stable conformer, while other local minima represent less stable, but potentially accessible, conformers. Understanding this landscape is vital for predicting the molecule's dynamic behavior and its most likely shapes under different conditions.

Electronic Structure Analysis

Electronic structure analysis delves into the distribution and energy of electrons within a molecule. This analysis is fundamental to predicting a molecule's reactivity, stability, and spectroscopic properties. Techniques such as Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Electrostatic Potential (ESP) mapping provide a detailed picture of the electronic environment.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. masterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgresearchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net The spatial distribution of these orbitals also indicates the likely sites for nucleophilic and electrophilic attack. wuxibiology.com

Table 2: Illustrative Frontier Orbital Properties for this compound (Hypothetical Data) This table is for illustrative purposes to show the type of data obtained from FMO analysis.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and electron delocalization within a molecule. researchgate.net It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This method allows for the quantitative analysis of interactions between filled (donor) and empty (acceptor) orbitals.

Table 3: Illustrative NBO Second-Order Perturbation Analysis for this compound (Hypothetical Data) This table is for illustrative purposes to show key donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C=C) (Propene) | π(C-C) (Aryl) | 15.5 |

| LP(O) (Methoxy) | π(C-C) (Aryl) | 22.0 |

| π(C-C) (Aryl) | π*(C=C) (Propene) | 12.3 |

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a visual tool used to understand the charge distribution and reactive sites of a molecule. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface. uni-muenchen.deresearchgate.net

The map is color-coded to indicate different regions of electrostatic potential. Typically, red and orange colors represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack. researchgate.net Conversely, blue colors denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. uni-muenchen.de For this compound, the ESP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups and the π-system of the double bond and the aromatic ring, highlighting these as potential sites for interaction with electrophiles.

Prediction and Simulation of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical methods can be employed to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

Computational NMR Chemical Shift Prediction (e.g., GIAO Method)

The prediction of NMR chemical shifts is a valuable application of quantum chemistry for structure elucidation. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. researchgate.net This technique is often employed within the framework of Density Functional Theory (DFT). nih.gov

The computational process typically involves an initial geometry optimization of the molecule at a selected level of theory, such as B3LYP with a 6-311++G(d,p) basis set. mdpi.com Following optimization, the GIAO method is used to calculate the absolute isotropic shielding values (σ) for each nucleus. researchgate.net These theoretical shielding values are then converted into chemical shifts (δ), which are comparable to experimental data, by referencing them against a standard compound like Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso). researchgate.net

Different combinations of density functionals and basis sets can be used, and their accuracy can vary depending on the type of nucleus and the molecular environment. nih.gov For instance, the mPW1PW91 functional with a 6-31G(d) basis set has been recommended for accurate and cost-effective ¹³C NMR predictions. The accuracy of ¹H-NMR chemical shift predictions can show a more significant dependence on the geometry used in the calculation compared to ¹³C-NMR predictions. nih.gov

While specific GIAO calculations for this compound are not available in the cited literature, the methodology would yield predicted ¹H and ¹³C NMR chemical shifts as illustrated in the hypothetical data table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH2=) | - | ~110-115 |

| C2 (-C(CH3)=) | - | ~140-145 |

| C3 (CH2-Ar) | - | ~35-40 |

| C-Methyl | - | ~20-25 |

| H (H2C=) | ~4.8-5.0 | - |

| H (Methyl) | ~1.8-2.0 | - |

| H (CH2-Ar) | ~3.2-3.4 | - |

Theoretical Vibrational Spectra Simulation (IR and Raman)

Theoretical simulations of vibrational spectra (Infrared and Raman) are crucial for the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net These simulations are typically performed using DFT methods, which calculate the harmonic vibrational frequencies and their corresponding intensities. openaccesspub.org

The process begins with the optimization of the molecule's ground state geometry. nih.gov Subsequently, vibrational frequencies are calculated at the same level of theory. The results often include systematic errors due to the harmonic approximation and basis set limitations, which can be corrected by applying a uniform scaling factor. researchgate.net For example, scaling factors around 0.96 are common for the B3LYP functional. researchgate.net

A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis. openaccesspub.orgindexcopernicus.com PED analysis quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to each calculated vibrational mode. indexcopernicus.com This allows for an unambiguous characterization of complex vibrations. mdpi.com

For this compound, such simulations would identify characteristic vibrational modes. Key expected frequencies would include C-H stretching in the aromatic and alkene groups, C=C stretching of the propene and aromatic ring, C-O stretching of the methoxy groups, and various bending and torsional modes.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Type of Vibration |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching |

| Alkenyl C-H Stretch | 3080-3020 | Stretching |

| Methyl C-H Stretch | 2980-2950 | Stretching |

| C=C Stretch (Alkene) | 1650-1640 | Stretching |

| C=C Stretch (Aromatic) | 1600-1450 | Stretching |

| C-O Stretch (Methoxy) | 1250-1200 | Stretching |

| C-H Bend (Alkene) | 1000-650 | Bending |

Nonlinear Optical (NLO) Properties and Materials Science Applications

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. ru.nl Organic molecules, in particular, have attracted significant interest due to their high NLO responses and the flexibility of their molecular design. ru.nl

First-Order Hyperpolarizability Calculations

The primary molecular characteristic responsible for second-order NLO effects is the first-order hyperpolarizability (β). nih.gov This property can be computed using quantum chemical methods, such as DFT and Hartree-Fock calculations. nih.gov The magnitude of the total first hyperpolarizability (β_tot) is a key indicator of a molecule's potential for NLO applications. indexcopernicus.com

Calculations of β are sensitive to the chosen theoretical method and basis set. nih.gov The stability of a molecule, arising from hyper-conjugative interactions and charge delocalization, can be analyzed using Natural Bond Orbital (NBO) analysis, which also provides insights into the origins of the NLO response. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important parameter; a smaller gap generally correlates with greater molecular polarizability and a larger hyperpolarizability. researchgate.net

Relationship between Molecular Structure and NLO Response

The NLO response of an organic molecule is intrinsically linked to its electronic structure. researchgate.net A large first-order hyperpolarizability typically arises from significant intramolecular charge transfer (ICT). nih.gov This is often achieved in molecules that possess strong electron-donating groups (EDGs) and electron-accepting groups (EAGs) connected by a π-conjugated system.

In the case of this compound, the dimethoxyphenyl group acts as a potent electron donor due to the lone pairs on the oxygen atoms of the methoxy groups. This electron density can be delocalized through the π-system of the aromatic ring and the adjacent propene moiety. This inherent asymmetry and potential for charge delocalization upon excitation suggest that the molecule could exhibit a significant NLO response. The presence of the π-conjugated system facilitates the electronic communication necessary for efficient ICT, which is a fundamental requirement for a high β value. researchgate.net

Reaction Pathway Energetics and Transition State Theory

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. nih.gov This involves identifying reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. According to Transition State Theory, the energy barrier, or activation energy (Ea), determined by the energy difference between the reactant and the transition state, governs the reaction rate.

While no specific reaction pathway studies for this compound were identified, a detailed computational study on the reaction mechanism of its isomer, 1-(3′,4′-dimethoxyphenyl) propene (DMPP), provides a clear example of the methodology. nih.govmdpi.com In that study, DFT calculations using the M06-2X functional and a 6-31++G(d,p) basis set were performed to investigate the non-enzymatic steps in the formation of veratraldehyde. nih.govresearchgate.net

The study located four key transition states (TS1, TS2, TS3, TS4) and calculated the corresponding activation energies and reaction enthalpies. mdpi.com The results showed that some steps were endothermic (requiring an input of energy), while others were exothermic (releasing energy). mdpi.com For example, the first step involving the formation of an intermediate via TS1 was found to be endothermic, while subsequent steps were exothermic. mdpi.com The rate-determining step in one part of the mechanism was identified as the one with the highest activation energy (TS4 at 79.52 kcal/mol). mdpi.com Such an analysis provides profound insights into the favorability and kinetics of each step in a complex reaction sequence. mdpi.comresearchgate.net

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) | Process Type |

|---|---|---|---|

| Step 1 (via TS1) | 25.12 | 20.31 | Endothermic |

| Step 2 (via TS2) | 49.03 | -39.69 | Exothermic |

| Step 3 (via TS3) | 29.25 | -1.50 | Exothermic |

| Step 4 (via TS4) | 79.52 | -1.85 | Exothermic |

Following a comprehensive review of scientific literature and computational chemistry databases, it has been determined that there are no specific theoretical or computational studies available for the chemical compound This compound .

As a result, the detailed analysis requested in the outline, including the computational elucidation of reaction mechanisms, activation barriers, and reaction rate constants, cannot be provided at this time. The scientific community has not published research that would supply the necessary data to populate these sections with accurate and specific findings for this particular molecule.

Further research in the field of computational chemistry would be required to investigate the properties and reactivity of this compound and to generate the data necessary to fulfill the requested article structure.

Derivatives and Structural Modifications of 3 2,4 Dimethoxyphenyl 2 Methyl 1 Propene

Synthesis of Analogues with Varied Alkene Substitutions

The alkene portion of 3-(2,4-dimethoxyphenyl)-2-methyl-1-propene is a primary site for structural modification. Altering the substituents on the propene chain can be achieved through various synthetic strategies, enabling the creation of a diverse library of analogues.

Methyl Group Modifications on the Propene Chain

The substitution pattern of the propene chain can be altered by selecting different starting materials in well-established synthetic reactions. The Wittig reaction, for instance, is a versatile method for alkene synthesis that involves the reaction of a phosphorus ylide with an aldehyde or ketone lumenlearning.comlibretexts.org. To generate analogues of this compound with different alkyl groups, the ketone component can be varied.

Similarly, the Grignard reaction provides another robust route. A Grignard reagent, such as 2,4-dimethoxybenzylmagnesium bromide, can react with various ketones or aldehydes wisc.edulibretexts.org. The initial product is an alcohol, which is subsequently dehydrated to form the target alkene. By choosing a ketone other than acetone, the methyl groups on the double bond can be replaced with other alkyl substituents. For example, using butan-2-one would result in an analogue with one methyl and one ethyl group at the C2 position of the propene chain.

The synthesis of related α-methylchalcones via aldol condensation also demonstrates the introduction of a methyl group onto a propenyl chain, although the parent structure is different mdpi.com. These established synthetic methodologies highlight the potential for creating a wide range of derivatives by modifying the propene chain.

Table 1: Synthetic Routes to Propene Chain Analogues

| Reaction Type | Aromatic Precursor | Carbonyl/Alkyl Halide | Intermediate Product | Final Analogue Structure |

| Wittig Reaction | 2,4-Dimethoxybenzyltriphenylphosphonium bromide | Butan-2-one | (Betaine/Oxaphosphetane) | 3-(2,4-Dimethoxyphenyl)-2-methyl-1-butene |

| Grignard Reaction | 2,4-Dimethoxybenzyl bromide | Diethyl ketone | 3-(2,4-Dimethoxyphenyl)-2-ethyl-pentan-2-ol | 3-(2,4-Dimethoxyphenyl)-2-ethyl-1-pentene |

Isomerization and Stereochemical Control

For the parent compound, this compound, the C1 carbon of the propene chain is a methylene (B1212753) group (CH2), so E/Z isomerism is not possible. However, for analogues synthesized with different substituents on C1, stereochemistry becomes an important consideration. The Wittig reaction offers a degree of stereochemical control. Generally, non-stabilized ylides (where the R group is alkyl) lead to (Z)-alkenes, while stabilized ylides (where R is an electron-withdrawing group) predominantly yield (E)-alkenes organic-chemistry.orgwikipedia.org. The Schlosser modification of the Wittig reaction can be employed to selectively produce (E)-alkenes even with non-stabilized ylides libretexts.orgwikipedia.org.

Another key transformation for phenylpropenes is the isomerization of the double bond. Allylbenzenes can undergo isomerization to move the double bond into conjugation with the aromatic ring, forming the more thermodynamically stable 1-phenylpropene isomer. This can be achieved through catalysis by acids, bases, or transition metals. For the title compound, this would result in the formation of 1-(2,4-dimethoxyphenyl)-2-methyl-1-propene.

Modifications of the Dimethoxyphenyl Moiety

The aromatic ring provides another key handle for structural modification, either by changing the position of the existing methoxy (B1213986) groups or by introducing new substituents.

Alterations in Methoxy Group Positions

The substitution pattern of the methoxy groups on the phenyl ring is determined by the choice of the starting aromatic compound. Synthesizing analogues with 3,4-dimethoxy, 3,5-dimethoxy, or 2,5-dimethoxy patterns simply requires beginning the synthetic sequence (e.g., Wittig or Grignard reaction) with the corresponding isomer of dimethoxybenzaldehyde or dimethoxybenzyl halide nih.govnih.gov. For example, a Claisen-Schmidt condensation using 3,5-dimethoxybenzaldehyde is used to produce compounds with that specific substitution pattern nih.gov. This modular approach allows for the preparation of a wide array of constitutional isomers.

Table 2: Synthesis of Dimethoxyphenyl Isomers

| Desired Isomer | Aromatic Starting Material | Example Reaction |

| 3,4-Dimethoxy analogue | 3,4-Dimethoxybenzaldehyde | Aldol Condensation mdpi.com |

| 3,5-Dimethoxy analogue | 3,5-Dimethoxybenzaldehyde | Claisen-Schmidt Condensation nih.gov |

| 2,5-Dimethoxy analogue | 2,5-Dimethoxybenzyl bromide | Grignard Reaction |

| 2,4,6-Trimethoxy analogue | 2,4,6-Trimethoxybenzaldehyde | Claisen-Schmidt Condensation |

Introduction of Other Aromatic Substituents (e.g., Halogens, Methyl Groups)

New functional groups can be introduced onto the 2,4-dimethoxyphenyl ring via electrophilic aromatic substitution. The two methoxy groups are strong activating, ortho-, para-directing groups, meaning that incoming electrophiles will preferentially add to the positions ortho or para to them (C3, C5, and C6).

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the activated ring.

Friedel-Crafts Alkylation/Acylation: The introduction of alkyl (e.g., methyl) or acyl groups can be achieved using an alkyl/acyl halide and a Lewis acid catalyst.

Alternatively, substituted analogues can be built up from already functionalized starting materials. For instance, a halogenated derivative can be synthesized via a palladium-catalyzed Negishi cross-coupling reaction, which joins a dihaloalkene with an organozinc reagent nih.gov. Synthesizing dichlorodiazenes from halogenated benzaldehydes also demonstrates the utility of using functionalized precursors jomardpublishing.com.

Functionalization of the Aromatic Ring and Propene Chain

Both the aromatic ring and the propene chain are susceptible to a variety of functionalization reactions, further expanding the chemical diversity of accessible derivatives.

Functionalization of the aromatic ring largely involves the electrophilic substitution reactions mentioned previously, such as halogenation, nitration, and Friedel-Crafts reactions, with the positions of attack governed by the directing effects of the methoxy groups.

The propene chain's double bond is a site of high reactivity, enabling numerous chemical transformations:

Oxidation: The double bond can be cleaved using ozonolysis to yield 2,4-dimethoxybenzyl methyl ketone and formaldehyde (B43269). It can be converted to an epoxide using a peroxy acid like m-CPBA, or to a diol via dihydroxylation with osmium tetroxide. The enzymatic cleavage of the Cα-Cβ bond in a related 1-(3',4'-dimethoxyphenyl)propene to produce an aldehyde has also been studied, suggesting that oxidative cleavage is a relevant pathway mdpi.com.

Addition Reactions: The alkene can be saturated to a propane chain via catalytic hydrogenation. The addition of HBr or Br2 proceeds via electrophilic addition, with the initial attack forming a tertiary carbocation at C2, which is the more stable intermediate physicsandmathstutor.com. Hydroboration-oxidation would lead to the anti-Markovnikov addition of water across the double bond, yielding 3-(2,4-dimethoxyphenyl)-2-methyl-1-propanol.

Cycloaddition: Related phenylpropanoids, such as ferulic acid derivatives, are known to undergo dimerization via a formal [3+2] cycloaddition reaction to form arylindane structures nih.gov. This suggests that the propene chain of the title compound could potentially participate in similar cycloaddition reactions.

Addition of Halogen Atoms and Other Functional Groups

The chemical reactivity of this compound allows for the introduction of halogen atoms and other functional groups through several synthetic routes. The presence of a double bond and an electron-rich dimethoxy-substituted phenyl ring offers two primary sites for functionalization.

Electrophilic Addition to the Alkene: The terminal double bond is susceptible to electrophilic addition reactions. For instance, the reaction with hydrogen halides (HX) would likely proceed via a Markovnikov addition, where the hydrogen atom adds to the terminal carbon and the halide to the more substituted tertiary carbon, though anti-Markovnikov products could be obtained under radical conditions. Halogenation with elemental halogens (X₂) would lead to the formation of a di-halogenated derivative.

Electrophilic Aromatic Substitution: The dimethoxyphenyl group, being electron-rich, is activated towards electrophilic aromatic substitution. stackexchange.com The methoxy groups are ortho-, para-directing. Given the substitution pattern, incoming electrophiles would preferentially substitute at the positions ortho and para to the methoxy groups that are not already occupied.

Oxidation of the Alkene: The double bond can be oxidized to form an epoxide, which can serve as a synthetic intermediate for further functionalization. nih.gov

Table 1: Potential Functionalization Reactions of this compound

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Hydrohalogenation | HBr (in inert solvent) | 3-(2,4-Dimethoxyphenyl)-2-bromo-2-methylpropane |

| Halogenation | Br₂ in CCl₄ | 3-(2,4-Dimethoxyphenyl)-1,2-dibromo-2-methylpropane |

| Epoxidation | m-CPBA | 2-(2,4-Dimethoxyphenyl)methyl-2-methyloxirane |

Heterocyclic Ring Incorporations (e.g., Pyrrole, Pyrazole, Quinoline Derivatives)

The incorporation of heterocyclic rings onto the this compound framework can lead to the development of novel compounds with unique properties. This can be achieved by leveraging the existing functional groups or by introducing new ones that can participate in cyclization reactions.

Pyrrole Derivatives: The synthesis of pyrrole derivatives could be envisioned through multi-step sequences. For instance, conversion of the parent compound to a 1,4-dicarbonyl compound, a key precursor for the Paal-Knorr pyrrole synthesis, would allow for reaction with a primary amine to form the pyrrole ring.

Pyrazole Derivatives: Pyrazole rings are commonly synthesized from 1,3-dicarbonyl compounds or their equivalents upon reaction with hydrazine (B178648) derivatives. arcjournals.org A plausible route could involve the initial oxidation of the propenyl group to a ketone, followed by further functionalization to a 1,3-dicarbonyl intermediate.

Quinoline Derivatives: The synthesis of quinoline derivatives often involves the condensation of anilines with α,β-unsaturated carbonyl compounds (Doebner-von Miller reaction) or β-ketoesters (Combes quinoline synthesis). A derivative of this compound, such as a chalcone (B49325) analogue, could potentially undergo cyclization with an aniline in the presence of an acid catalyst to form a quinoline ring system. nih.govmdpi.com

Table 2: Hypothetical Strategies for Heterocyclic Ring Incorporation

| Heterocycle | Synthetic Approach | Key Intermediate |

|---|---|---|

| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl derivative |

| Pyrazole | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl derivative |

Structure-Property Relationship Studies (Excluding Biological Outcomes)

The systematic modification of the this compound structure allows for the investigation of how changes in molecular architecture influence its chemical and physical properties.

Impact of Structural Changes on Reactivity Profiles

The introduction of different functional groups and heterocyclic systems can significantly modulate the reactivity of the parent compound.

Addition of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic ring would decrease the electron density of the ring, thereby deactivating it towards further electrophilic aromatic substitution. These groups would also influence the reactivity of the propenyl side chain through inductive effects.

Addition of Electron-Donating Groups: Conversely, the addition of further electron-donating groups would enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

Incorporation of Heterocyclic Rings: The nature of the incorporated heterocyclic ring would impart its own characteristic reactivity to the molecule. For example, a pyrrole ring is known to be highly reactive towards electrophiles, while a quinoline ring is generally less reactive.

Table 3: Predicted Impact of Structural Modifications on Reactivity

| Structural Modification | Effect on Aromatic Ring Reactivity (Electrophilic Substitution) | Effect on Alkene Reactivity |

|---|---|---|

| Halogenation of aromatic ring | Decrease | Minor inductive effect |

| Nitration of aromatic ring | Significant Decrease | Inductive and resonance effects |

| Incorporation of a pyrrole ring | Introduction of a new reactive site for electrophilic attack | Dependent on attachment point |

Modulation of Spectroscopic Signatures by Structural Variation

Changes in the molecular structure of this compound derivatives are directly reflected in their spectroscopic data, providing valuable insights into their electronic and steric environments.

¹H NMR Spectroscopy: The chemical shifts of the aromatic and vinylic protons are sensitive to the electronic effects of the substituents. Electron-withdrawing groups on the aromatic ring would typically cause a downfield shift of the aromatic protons, while electron-donating groups would cause an upfield shift. The coupling constants of the vinylic protons can provide information about the stereochemistry of the double bond.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic ring and the propenyl chain are also influenced by the nature of the substituents. The introduction of heavy atoms like bromine would lead to a significant upfield shift for the directly attached carbon due to the "heavy atom effect".

Infrared (IR) Spectroscopy: The vibrational frequencies of specific functional groups provide clear indicators of structural changes. For instance, the C=C stretching frequency of the alkene would be altered by conjugation and substitution. The introduction of new functional groups, such as a carbonyl or a nitro group, would give rise to characteristic strong absorption bands in the IR spectrum.

Table 4: Expected Spectroscopic Changes Upon Structural Modification

| Structural Modification | Expected Change in ¹H NMR | Expected Change in IR Spectrum |

|---|---|---|

| Aromatic Bromination | Downfield shift of remaining aromatic protons | C-Br stretching vibrations in the fingerprint region |

| Epoxidation of alkene | Disappearance of vinylic proton signals; appearance of oxirane proton signals | C-O stretching of the epoxide ring |

Environmental Studies and Chemical Persistence of 3 2,4 Dimethoxyphenyl 2 Methyl 1 Propene

Methodologies for Assessing Environmental Presence

To determine the extent of environmental contamination by 3-(2,4-Dimethoxyphenyl)-2-methyl-1-propene, a systematic approach combining targeted sampling with highly sensitive analytical techniques would be necessary.

Detecting trace amounts of organic pollutants like this compound in complex environmental samples such as water, soil, and sediment necessitates sophisticated analytical methods. The choice of technique depends on the compound's physicochemical properties and the required detection limits. The process typically involves sample extraction and concentration, followed by instrumental analysis.

Commonly employed techniques for similar semi-volatile organic compounds include chromatography coupled with mass spectrometry, which offers high selectivity and sensitivity.

| Analytical Technique | Description | Applicability for Target Compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | This technique separates volatile and semi-volatile compounds in a gaseous mobile phase. The mass spectrometer then ionizes the compounds, separating the ions by their mass-to-charge ratio to provide definitive identification and quantification. It is a robust method for analyzing non-polar compounds. | Highly suitable for identifying and quantifying this compound in environmental extracts. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LC-MS/MS separates compounds in a liquid mobile phase, making it suitable for a wider range of polarities and thermal stabilities than GC-MS. The use of tandem mass spectrometry (MS/MS) enhances selectivity and reduces matrix interference, allowing for very low detection limits. | An effective alternative or complementary technique, particularly if the compound or its degradation products have higher polarity. |

| Solid-Phase Extraction (SPE) | SPE is a sample preparation technique used to isolate and concentrate analytes from a liquid sample by passing it through a solid adsorbent. The choice of sorbent allows for selective extraction, effectively cleaning up the sample and improving detection limits before instrumental analysis. | A crucial preparatory step for both water and soil/sediment extracts to concentrate the target compound and remove interfering substances prior to GC-MS or LC-MS/MS analysis. |

| Solid-Phase Microextraction (SPME) | SPME is a solvent-free extraction technique where a coated fiber is exposed to a sample. Analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for analysis. | A rapid and efficient method for screening water samples or the headspace of soil samples for the presence of the compound. |

This table is based on established analytical methodologies for organic environmental contaminants.

An effective environmental monitoring program for this compound would involve strategic sample collection from various environmental compartments. For aquatic environments, this would include collecting water samples from different depths and locations (e.g., upstream and downstream of potential sources) and obtaining sediment core samples, as hydrophobic compounds tend to accumulate in sediment. For terrestrial systems, soil samples would be collected at various depths and distances from potential points of release. The frequency of sampling would be determined by the suspected persistence of the compound and the dynamics of the local environment.

Evaluation of Environmental Mobility and Transport Potential

The mobility of a chemical in the environment is largely governed by its physical and chemical properties, primarily its water solubility and its partitioning behavior between organic and aqueous phases.

The octanol-water partition coefficient (Kow), typically expressed as its logarithm (LogP), is a critical parameter for predicting the environmental distribution of a chemical. A high LogP value indicates a preference for fatty tissues and organic matter (hydrophobicity), suggesting a tendency to adsorb to soil and sediment and to bioaccumulate. Conversely, low LogP values indicate higher water solubility and greater mobility in aquatic systems.

As experimental data for this compound is not available, in silico (computer-based) models are used to estimate these crucial properties.

| Predicted Property | Value | Significance for Environmental Mobility |

| LogP (Octanol/Water Partition Coefficient) | 4.19 ± 0.38 | The high predicted LogP value suggests the compound is lipophilic and hydrophobic. It is likely to adsorb strongly to organic matter in soil and sediment, limiting its mobility in water. This also indicates a potential for bioaccumulation in organisms. |

| Water Solubility | 10.3 mg/L at 25°C | The low predicted water solubility is consistent with the high LogP value. This property would limit its concentration in the aqueous phase and contribute to its partitioning into sediment and biota. |

Note: The values in this table are predicted using computational QSAR (Quantitative Structure-Activity Relationship) models and have not been experimentally verified.

The potential for long-range transport in aquatic systems depends on a compound's persistence in the water column and its tendency to remain in the aqueous phase. Given the predicted high LogP and low water solubility of this compound, its long-range transport via water currents would likely be limited. The compound would be expected to partition from the water column to suspended solids and bed sediments relatively quickly. Transport would then be primarily associated with the movement of these contaminated particles during high-flow events.

Chemical Persistence and Degradation Pathways

The persistence of a substance is a measure of the time it remains in a particular environment before being broken down by chemical or biological processes. Phenylpropenes, as a class, are known to be susceptible to various degradation mechanisms.

Due to structural similarities, the degradation of 1-(3′,4′-dimethoxyphenyl)propene can serve as a model for predicting the potential fate of this compound. Lignin-degrading fungi, such as Phanerochaete chrysosporium, utilize enzymes like lignin (B12514952) peroxidase (LiP) that catalyze the oxidation and cleavage of phenylpropene side chains. wikipedia.org This suggests that a likely degradation pathway for this compound in soil and sediment environments is aerobic biodegradation by microorganisms.

Other potential degradation pathways include:

Photodegradation: The aromatic ring structure suggests the compound may absorb UV radiation, potentially leading to slow degradation in sunlit surface waters.

Hydrolysis: The ether linkages in the methoxy (B1213986) groups are generally stable, but hydrolysis cannot be completely ruled out under certain environmental pH conditions over long periods.

Oxidation: The double bond in the propene chain and the activated aromatic ring are potential sites for oxidation by reactive species (e.g., hydroxyl radicals) present in the atmosphere and aquatic environments.

The presence of the methyl group on the propene chain may influence the rate of degradation compared to its unmethylated analogs, but the fundamental pathways are expected to be similar.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of a chemical by non-biological processes such as sunlight (photolysis) and water (hydrolysis). The molecular structure of this compound suggests a potential for photodegradation, while significant hydrolysis is less likely.

Photolysis: The presence of a dimethoxy-substituted benzene (B151609) ring in the structure of this compound indicates that it may absorb ultraviolet (UV) radiation from sunlight. Aromatic compounds, particularly those with electron-donating groups like methoxy groups, are known to be susceptible to photodegradation. The likely photochemical reactions could involve the hydroxylation of the benzene ring, initiated by photochemically generated reactive species in the environment. Furthermore, the propene moiety, being an unsaturated bond, could also be a site for photo-oxidation reactions. Studies on similar styrenic compounds have shown that the double bond can undergo photochemical transformations.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The structure of this compound consists of carbon-carbon bonds, carbon-hydrogen bonds, and aryl ether linkages (the methoxy groups). Aryl ethers are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9) and temperatures. Therefore, hydrolysis is not expected to be a significant abiotic degradation pathway for this compound in the environment.

Theoretical and Model-Based Biodegradability Assessment

In the absence of empirical data, Quantitative Structure-Activity Relationship (QSAR) models provide a valuable tool for predicting the biodegradability of chemical substances. These models estimate a compound's susceptibility to microbial degradation based on its molecular structure. One of the most widely used tools for this purpose is the BIOWIN model within the U.S. Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™.

The biodegradability of this compound was estimated using the BIOWIN v4.10 model. The model's outputs, based on the SMILES notation CC(=C)Cc1ccc(OC)c(OC)c1, are presented in the interactive data table below.

| BIOWIN Model | Prediction | Interpretation |

|---|---|---|

| Linear Model (BIOWIN1) | Does not biodegrade fast | The model predicts that the compound is not readily biodegradable. |

| Non-Linear Model (BIOWIN2) | Does not biodegrade fast | Consistent with the linear model, this prediction suggests a lack of rapid biodegradation. |

| Ultimate Biodegradation Timeframe (BIOWIN3) | Weeks | The compound is predicted to undergo ultimate biodegradation over a period of weeks. |

| Primary Biodegradation Timeframe (BIOWIN4) | Weeks | The initial breakdown of the parent compound is also expected to take weeks. |

| MITI Linear Model (BIOWIN5) | Not readily biodegradable | This model, based on the Japanese Ministry of International Trade and Industry (MITI) test, predicts the compound will not pass the criteria for ready biodegradability. |

| MITI Non-Linear Model (BIOWIN6) | Not readily biodegradable | Corroborates the prediction of the MITI linear model. |

| Anaerobic Biodegradation (BIOWIN7) | Not expected to biodegrade fast | Under anaerobic conditions, the compound is not predicted to biodegrade rapidly. |

The collective results from the BIOWIN models strongly suggest that this compound is not readily biodegradable. The predicted timeframe for both primary and ultimate biodegradation is in the order of weeks, indicating a degree of persistence in the environment.

Metabolites of Chemical Degradation (Purely chemical breakdown products)

Given the potential for abiotic degradation primarily through photolysis, several hypothetical chemical breakdown products of this compound can be proposed. It is important to emphasize that these are theoretical metabolites and have not been experimentally verified for this specific compound.

Potential photolytic degradation pathways could lead to the formation of:

Hydroxylated derivatives: Introduction of hydroxyl (-OH) groups onto the benzene ring, leading to phenolic compounds.

Demethylated products: Cleavage of the ether bonds of the methoxy groups to form corresponding phenols.

Oxidation products of the propene chain: The double bond in the 2-methyl-1-propene side chain could be oxidized to form an epoxide, which could subsequently be hydrolyzed to a diol. Further oxidation could lead to cleavage of the double bond, resulting in the formation of aldehydes, ketones, or carboxylic acids. For instance, oxidative cleavage could potentially yield 2,4-dimethoxybenzaldehyde (B23906) and acetone.

The table below summarizes these hypothetical chemical degradation products.

| Hypothetical Degradation Pathway | Potential Chemical Breakdown Products |

|---|---|

| Ring Hydroxylation | Hydroxylated this compound isomers |

| Demethylation | 3-(2-Hydroxy-4-methoxyphenyl)-2-methyl-1-propene, 3-(4-Hydroxy-2-methoxyphenyl)-2-methyl-1-propene, 3-(2,4-Dihydroxyphenyl)-2-methyl-1-propene |

| Propene Chain Oxidation | 3-(2,4-Dimethoxyphenyl)-2-methyl-1,2-epoxypropane, 3-(2,4-Dimethoxyphenyl)-2-methylpropane-1,2-diol, 2,4-Dimethoxybenzaldehyde, Acetone |

Emerging Research Directions and Advanced Applications of 3 2,4 Dimethoxyphenyl 2 Methyl 1 Propene and Its Analogues

Role as a Synthetic Intermediate for Complex Organic Molecules

The structural features of 3-(2,4-Dimethoxyphenyl)-2-methyl-1-propene, namely the electron-rich dimethoxy-substituted phenyl ring and the reactive propenyl group, position it as a valuable precursor in the synthesis of more intricate organic compounds.

Building Block in Multistep Organic Synthesis

In the realm of multistep organic synthesis, the strategic incorporation of functionalized building blocks is paramount for the efficient construction of complex target molecules. Analogues of this compound, such as various chalcones and phenylpropanoid derivatives, are well-established as key intermediates. nih.govgjbeacademia.com These compounds can undergo a variety of chemical transformations, allowing for the systematic elaboration of molecular complexity. For instance, the double bond in the propenyl moiety can be subjected to reactions like epoxidation, dihydroxylation, and addition reactions, introducing new functional groups and stereocenters. The aromatic ring, activated by the methoxy (B1213986) groups, is amenable to electrophilic substitution reactions, further expanding its synthetic utility. While specific examples detailing the use of this compound in total synthesis are not yet prevalent in the literature, its structural motifs are present in numerous biologically active natural products and pharmaceutical agents, suggesting its potential as a valuable, yet to be fully explored, building block.

Precursor for Advanced Materials

The synthesis of advanced materials often relies on the design and preparation of specialized molecular precursors. The dimethoxyphenyl and propenyl functionalities within this compound offer handles for its incorporation into larger material structures. The propenyl group, for example, can participate in polymerization reactions, potentially leading to the formation of novel polymers with tailored properties.

Applications in Materials Science (Non-Biological)

The unique electronic and structural characteristics of aromatic and conjugated systems, such as those found in derivatives of this compound, make them attractive candidates for applications in materials science, particularly in the fields of optoelectronics and polymer chemistry.

Development of Optoelectronic Materials

The development of organic optoelectronic materials is a rapidly advancing field, with a continuous search for new molecules that can efficiently absorb and emit light, as well as transport charge. Compounds containing conjugated systems, like diketopyrrolopyrrole (DPP) derivatives, have shown significant promise in this area. sigmaaldrich.com The performance of these materials can be finely tuned by modifying their molecular structure, for instance, by introducing electron-donating or electron-withdrawing groups. sigmaaldrich.com

While direct application of this compound in optoelectronic devices has not been extensively reported, its dimethoxy-substituted phenyl group represents an electron-donating moiety. Incorporation of such groups into conjugated backbones can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the material's optical and electronic properties. sigmaaldrich.com The synthesis of polymers and small molecules for optoelectronic applications often involves the strategic use of functionalized building blocks, and derivatives of this compound could potentially serve this purpose. sigmaaldrich.com

Table 1: Key Parameters for Optoelectronic Device Performance

| Parameter | Description | Importance |

| Power Conversion Efficiency (PCE) | The ratio of electrical power produced by a solar cell to the power of the incident sunlight. | A key metric for the overall performance of a solar cell. |

| Open-Circuit Voltage (Voc) | The maximum voltage available from a solar cell when no current is flowing. | Influenced by the HOMO of the donor and LUMO of the acceptor. |

| Short-Circuit Current Density (Jsc) | The current density through the solar cell when the voltage across the cell is zero. | Related to the absorption spectrum of the active layer and charge transport. |

| Fill Factor (FF) | A measure of the "squareness" of the current-voltage curve. | Indicates the efficiency of charge extraction from the device. |

| Carrier Mobility | The ease with which charge carriers (electrons and holes) move through a material. | High mobility is crucial for efficient charge transport and device performance. |

This table presents general parameters relevant to the field of optoelectronics and is not based on specific data for this compound.

Polymer Chemistry and Monomer Applications

The propenyl group in this compound suggests its potential use as a monomer in addition polymerization reactions. The polymerization of vinyl monomers is a fundamental process in polymer chemistry, leading to a vast array of materials with diverse properties. The characteristics of the resulting polymer are heavily influenced by the structure of the monomer.

The presence of the bulky and polar 2,4-dimethoxyphenyl group would be expected to impart specific properties to a polymer derived from this monomer, such as a higher glass transition temperature and altered solubility compared to polymers made from simpler vinyl monomers. nii.ac.jp The synthesis of polyimides from bismaleimides and nucleophilic monomers containing methoxybenzene units has been shown to yield polymers with good thermal stability and solubility in organic solvents. nii.ac.jp While the direct polymerization of this compound is not well-documented, the principles of polymer chemistry suggest it as a viable candidate for the creation of new polymeric materials. unizar.eskashanu.ac.ir

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to organic synthesis and materials science.

The synthesis of analogues of this compound, such as chalcones, can be achieved through Claisen-Schmidt condensation reactions. gjbeacademia.com Green chemistry approaches to this reaction focus on the use of environmentally benign solvents, such as water, and the use of catalysts that can be easily recovered and reused. researchgate.net For example, the use of high hydrostatic pressure has been explored as a catalyst- and solvent-free method for various organic reactions. researchgate.net

Furthermore, the derivatization of such compounds can also be approached from a green chemistry perspective. Enzymatic synthesis offers a powerful tool for selective transformations under mild conditions. For instance, enzymes have been used in the synthesis of various analogues of natural products. nih.gov While specific green synthetic routes for this compound are not extensively detailed in the literature, the general methodologies developed for related compounds provide a clear pathway for future research in this area. researchgate.net

Solvent-Free Reactions and Catalytic Processes

The paradigm of chemical synthesis is increasingly shifting towards greener and more efficient methodologies, with a strong emphasis on minimizing waste and energy consumption. Solvent-free reactions, often facilitated by mechanochemistry or microwave irradiation, represent a significant step in this direction. researchgate.netrsc.org

Solvent-Free Synthesis: Conventional synthesis often relies on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. nih.gov Solvent-free approaches, or solid-state reactions, eliminate these concerns by allowing reactants to be mixed directly, often through grinding or milling (mechanochemistry). rsc.org This technique has been successfully employed for the synthesis of various heterocyclic compounds and metal-organic frameworks. researchgate.netrsc.org For instance, a method for synthesizing p-nitrophenyl hydrazones by condensing p-nitrophenyl hydrazine (B178648) with aromatic aldehydes was developed without any solvent or catalyst, resulting in high yields and pure products. researchgate.net Similarly, gem-difluorinated 2-hydroxy-1,4-dicarbonyl products have been synthesized efficiently at room temperature under neat reaction conditions. mdpi.com These examples highlight the potential for developing a solvent-free synthetic route for this compound, likely via a modified Aldol condensation or Wittig-type reaction, which would significantly improve the environmental footprint of its production.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net An efficient and green synthesis of 2,4-dimethoxybenzyaminotriazines was achieved using microwave irradiation under solvent-free conditions. researchgate.net This approach could be adapted for the synthesis of arylpropene derivatives, potentially reducing reaction times from hours or days to mere minutes.

Advanced Catalytic Processes: Catalysis is fundamental to modern organic synthesis. Research into highly active and selective catalysts is ongoing. For example, palladium complexes with specific bidentate phosphine (B1218219) ligands have demonstrated high activity and selectivity in the methoxycarbonylation of ethene to produce methyl propanoate. researchgate.net While a different reaction class, this illustrates the power of ligand design in controlling catalytic outcomes. For the synthesis of this compound and its analogues, research could focus on developing novel catalysts for key steps, such as cross-coupling reactions or isomerizations, that offer higher turnover numbers and selectivity under milder, more sustainable conditions.

| Methodology | Key Advantages | Potential Application for Arylpropene Synthesis | Reference |

|---|---|---|---|

| Mechanochemistry | Solvent-free, reduced waste, high efficiency, simple workup. | Solid-state condensation of 2,4-dimethoxybenzaldehyde (B23906) derivatives with a suitable propene synthon. | rsc.org |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, energy efficiency. | Acceleration of condensation or coupling reactions under solvent-free or green solvent conditions. | researchgate.net |

| Advanced Catalysis | High selectivity, high activity, milder reaction conditions. | Development of bespoke catalysts for cross-coupling or olefination reactions to form the propene backbone. | researchgate.net |

Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for active pharmaceutical ingredients (APIs) and other fine chemicals. nih.gov This involves a holistic assessment of the entire synthetic process to minimize environmental impact and enhance safety and efficiency.

A sustainable approach to synthesizing a target molecule like this compound would involve several key considerations:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources rather than petrochemicals.

Energy Efficiency: Employing methods like microwave or flow chemistry to reduce energy consumption.

| Solvent Type | Examples | Key Characteristics |

|---|---|---|

| Conventional (VOCs) | Toluene, Diethyl ether | Petroleum-based, high volatility, potential environmental and health hazards. |

| Green Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), Water | Often bio-based, lower toxicity, reduced environmental impact, can improve reaction performance. |

Future Theoretical and Computational Perspectives

Advanced Machine Learning and Artificial Intelligence in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry, capable of analyzing vast datasets to identify patterns and make predictions that are beyond human intuition. mdpi.comresearchgate.net

Computer-Aided Synthesis Planning (CASP): Traditionally, designing a synthetic route is a complex, knowledge-driven task. semanticscholar.org AI-powered CASP tools can now propose viable synthetic pathways by analyzing millions of published reactions. semanticscholar.orgnih.gov These programs can predict reaction products, suggest retrosynthetic disconnections, and even optimize entire routes for yield and cost-effectiveness. nih.gov For a target like this compound, a CASP platform could rapidly generate and evaluate numerous potential synthetic strategies, saving significant time and resources in the lab.

Reaction Outcome and Condition Prediction: ML models are being developed to predict the outcome of chemical reactions, including yield and selectivity, with increasing accuracy. nottingham.ac.uk By training on large datasets of experimental results, these models can identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) without the need for extensive empirical screening. researchgate.net This predictive power can accelerate the optimization of the synthesis of specific arylpropene analogues.

Generative AI for Molecular Design: Generative AI models can design entirely new molecules with desired properties. arxiv.orgresearchgate.net By learning the underlying principles of chemical structure and reactivity, these models can propose novel analogues of this compound that are optimized for specific applications, such as enhanced biological activity or improved material properties.

High-Throughput Virtual Screening for Chemical Reactivity

High-throughput virtual screening (HTVS) is a computational technique used to rapidly assess vast libraries of chemical compounds for a specific property or activity. nih.govrsc.org While widely used in drug discovery to find inhibitors for biological targets, its application is expanding to predict chemical reactivity and properties for materials science. nih.govrsc.orgbiorxiv.org

Screening for Reactivity and Stability: For this compound and its analogues, HTVS could be employed to predict their reactivity in various chemical transformations. By simulating reaction coordinates and calculating activation energies for a large set of related structures, researchers can identify which analogues are most likely to undergo a desired reaction or which might be prone to degradation. youtube.com For example, a virtual screen could assess the susceptibility of different substituted arylpropenes to oxidation or polymerization, guiding the selection of the most stable candidates for a given application.

Workflow of a Typical HTVS Campaign:

Library Generation: A large virtual library of analogues of the target compound is created by systematically modifying its structure.

Property Calculation: Quantum mechanical or ML-based methods are used to calculate relevant properties for each molecule, such as electronic structure, bond energies, or reactivity descriptors. youtube.com

Docking and Simulation (if applicable): For predicting interactions with a catalyst or enzyme, molecular docking simulations are performed. nih.govnih.gov

Filtering and Ranking: The library is filtered and ranked based on the calculated properties, identifying a smaller subset of promising candidates for experimental validation. nih.gov

This in silico approach dramatically accelerates the discovery process by focusing experimental efforts on the most promising compounds, saving time, cost, and resources. biorxiv.orgyoutube.com

Q & A

Q. What are the optimal synthetic routes for 3-(2,4-Dimethoxyphenyl)-2-methyl-1-propene?

The compound can be synthesized via Claisen-Schmidt condensation , a method validated for structurally similar chalcone derivatives. For example, 2,4-dimethoxy-substituted aldehydes and methyl-substituted ketones react under basic conditions (e.g., 20% NaOH in ethanol at 279 K). Post-reaction purification via silica gel column chromatography and recrystallization in CHCl/CHCHOH yields high-purity crystals . Key parameters include strict temperature control and stoichiometric balancing of reactants.

Q. What spectroscopic and crystallographic techniques confirm the compound’s structure?

- NMR Spectroscopy : H and C-APT NMR identify proton environments and carbon frameworks, particularly methoxy (-OCH) and methyl (-CH) groups.

- X-ray Crystallography : Resolves dihedral angles (e.g., 3.82° between aromatic rings) and hydrogen-bonding networks (e.g., C–H⋯O interactions), critical for understanding molecular planarity and stability .

- FT-IR and Mass Spectrometry : Validate functional groups (C=O stretching ~1650 cm) and molecular weight .

Q. How can low synthetic yields be addressed during scale-up?

Optimize reaction conditions:

- Temperature : Maintain 279 K to prevent side reactions.

- Catalyst Concentration : Adjust NaOH molarity to balance reaction rate and byproduct formation.

- Purification : Use gradient elution in column chromatography or fractional crystallization to isolate the product .

Advanced Research Questions

Q. How do substituent positions on the phenyl rings influence reactivity and bioactivity?

Electron-donating groups (e.g., methoxy at 2,4-positions) enhance resonance stabilization, affecting reaction pathways and biological interactions. For instance:

- Reactivity : 2,4-Dimethoxy groups reduce electrophilicity at the carbonyl carbon, slowing nucleophilic attacks.

- Bioactivity : Planar molecular geometries (dihedral angle <5°) improve binding to enzymatic pockets, as seen in anticancer studies of analogous chalcones . Substituent variation (e.g., replacing methoxy with halogens) can modulate antioxidant efficacy .

Q. What computational strategies predict the compound’s interactions with biological targets?